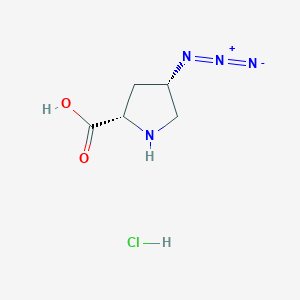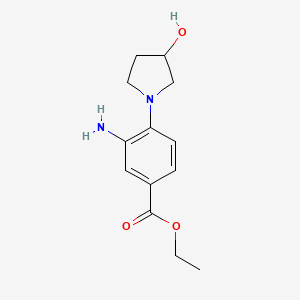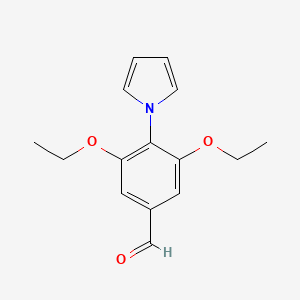
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is C15H17NO3. The molecular weight is 259.3 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Porphyrin Derivatives
Selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system led to the synthesis of 4-(alkoxysilyl)benzaldehydes. These compounds, when reacted with pyrrole, yielded tetrakis[4-(alkoxysilyl)phenyl]porphyrins. These porphyrins, upon hydrolysis-condensation, formed a porphyrin-silica hybrid (PSH), which showed mesoporous characteristics and a high specific surface area, making it potentially useful for catalysis and material science applications (Ishida et al., 2010).
Antimicrobial Activity of Pyrrole Derivatives
A study on the synthesis of novel substituted pyrrole derivatives revealed their potential for antimicrobial applications. These compounds, synthesized from reactions involving substituted benzaldehydes and pyrrole, were evaluated for in vitro antibacterial activity, suggesting a possible application of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde in developing new antimicrobial agents (Kumar et al., 2017).
Electrochemical Polymerization and Catalytic Activity
The electrochemical polymerization of pyrrole containing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) side chains on a Pt electrode demonstrated significant electrocatalytic activity for benzyl alcohol oxidation. This research indicates that derivatives of pyrrole, such as 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, could be explored for their electrochemical properties and potential applications in catalysis (Lu et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-diethoxy-4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-18-13-9-12(11-17)10-14(19-4-2)15(13)16-7-5-6-8-16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQYXBAZSGBEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
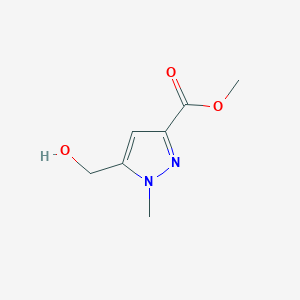

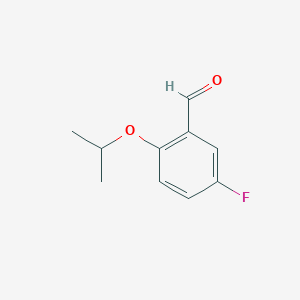
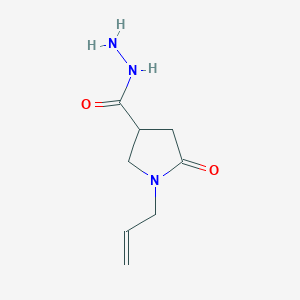
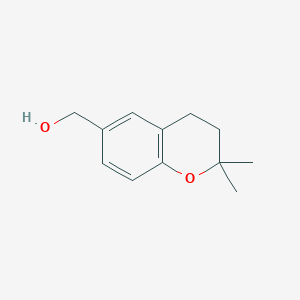
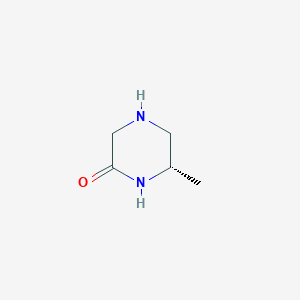
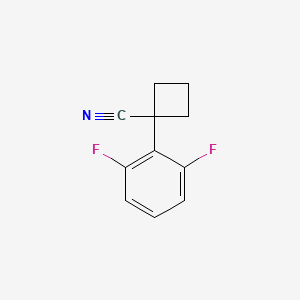
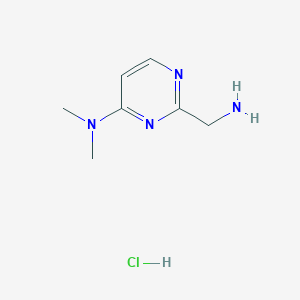
![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
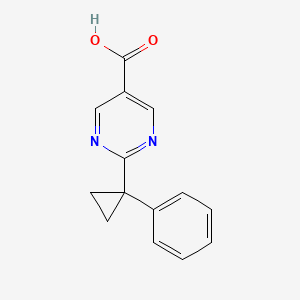
![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)
